2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, a pteridine ring, and a fluorophenyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodioxole Moiety: Starting with catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.
Synthesis of the Pteridine Ring: The pteridine ring is synthesized from guanine or similar precursors through a series of condensation and cyclization reactions.
Coupling Reactions: The benzodioxole and pteridine intermediates are coupled using thiol-based linkers under controlled conditions to form the core structure.
Introduction of the Fluorophenyl Group: The final step involves the acylation of the intermediate with 4-fluoroaniline in the presence of acetic anhydride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pteridine ring, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Introduction of various nucleophiles into the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
Medically, it shows promise as a lead compound for developing new drugs, especially those targeting cancer or infectious diseases due to its ability to interact with specific biological targets.
Industry
Industrially, it can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. The benzodioxole moiety interacts with the active site of the enzyme, while the pteridine ring enhances binding affinity. The fluorophenyl group further stabilizes the interaction through hydrophobic and van der Waals forces. This multi-faceted interaction disrupts the enzyme’s normal function, leading to its inhibition.
Comparison with Similar Compounds
Similar Compounds
- **2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
- **2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Uniqueness
Compared to its analogs, 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide exhibits enhanced stability and binding affinity due to the presence of the fluorine atom. This makes it a more potent inhibitor and a valuable compound for further research and development.
Properties
Molecular Formula |
C22H16FN5O4S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H16FN5O4S/c23-14-2-4-15(5-3-14)26-18(29)11-33-22-27-20-19(24-7-8-25-20)21(30)28(22)10-13-1-6-16-17(9-13)32-12-31-16/h1-9H,10-12H2,(H,26,29) |
InChI Key |
MOEZIAKJULAEJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=NC=CN=C4N=C3SCC(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.